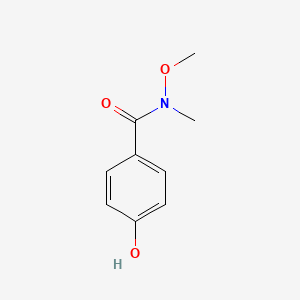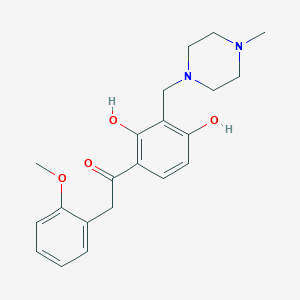
3-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione is a compound that belongs to the quinazoline family. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Antimicrobial Activity
3-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione and its derivatives have been studied for their antimicrobial properties. A notable research finding is the synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones, which showed promising antibacterial and antifungal activities against pathogens like Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum. These compounds represent a potential for developing new antimicrobial agents (Ravi R. Vidule, 2011).
Anticancer Potential
The compound and its related derivatives have shown anticancer potential. Research involving the synthesis of hybrids of natural alkaloid evodiamine/rutaecarpine and thieno[2,3-d]pyrimidinones revealed compounds that induce antiproliferation against various human cancer cells, including non-small cell lung cancer, prostate cancer, and breast cancer cells. This underscores the therapeutic applications of these derivatives in cancer treatment (L. Nie et al., 2018).
Gyrase Resistance and Antimicrobial Selection
In another study, derivatives of 3-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione were synthesized and evaluated for their efficacy against gyrase resistance mutants in Escherichia coli. This research offers insight into leveraging gyrase resistance mutations to guide the selection of antimicrobial agents, presenting a novel approach to combat antimicrobial resistance (N. German et al., 2008).
properties
IUPAC Name |
3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c27-17(24-11-13-25(14-12-24)19-21-8-4-9-22-19)7-3-10-26-18(28)15-5-1-2-6-16(15)23-20(26)29/h1-2,4-6,8-9H,3,7,10-14H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCHYSOCFABCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

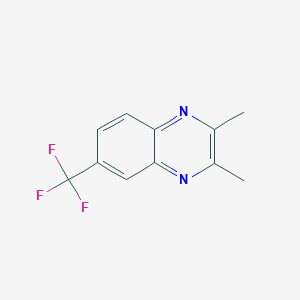
![N-(3,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2589551.png)
![2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
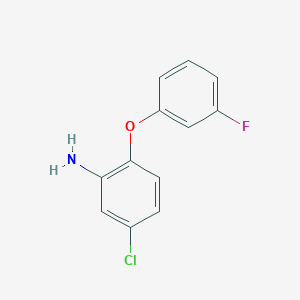
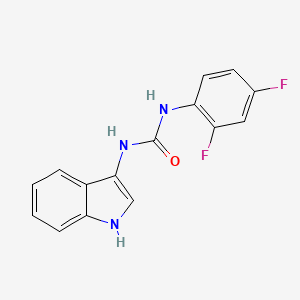
![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589557.png)
![1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2589558.png)
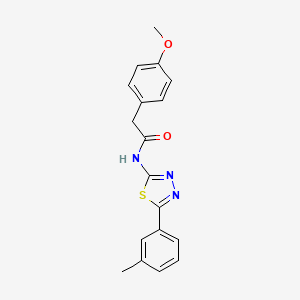
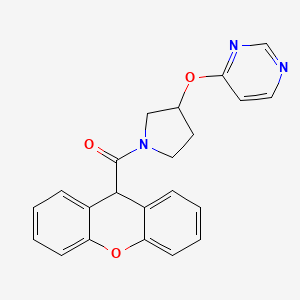
![(5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2589563.png)
![7-(tert-butyl)-3-(2-ethoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2589564.png)
